![molecular formula C15H10N4O3S B5838627 N-[(2-cyanophenyl)carbamothioyl]-4-nitrobenzamide](/img/structure/B5838627.png)
N-[(2-cyanophenyl)carbamothioyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-cyanophenyl)carbamothioyl]-4-nitrobenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyanophenyl group, a carbamothioyl group, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-cyanophenyl)carbamothioyl]-4-nitrobenzamide typically involves the reaction of 2-cyanophenyl isothiocyanate with 4-nitroaniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as distillation or crystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[(2-cyanophenyl)carbamothioyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under controlled temperature conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(2-cyanophenyl)carbamothioyl]-4-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-[(2-cyanophenyl)carbamothioyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
N-[(2-cyanophenyl)carbamothioyl]-4-nitrobenzamide can be compared with other similar compounds, such as:
N-[(4-cyanophenyl)carbamothioyl]benzamide: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
N-[(2-cyanophenyl)carbamothioyl]benzamide:
N-[(2-cyanophenyl)carbamothioyl]-4-methylbenzamide: Substitution of the nitro group with a methyl group, affecting its reactivity and biological activity
Properties
IUPAC Name |
N-[(2-cyanophenyl)carbamothioyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S/c16-9-11-3-1-2-4-13(11)17-15(23)18-14(20)10-5-7-12(8-6-10)19(21)22/h1-8H,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXZMXHSSSODBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
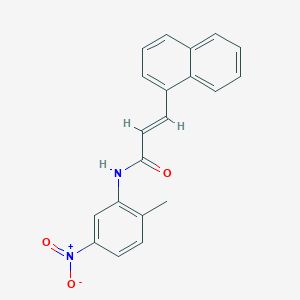
![N-allyl-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5838557.png)
![5,6-Di(piperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5838569.png)
![N-(2,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B5838575.png)
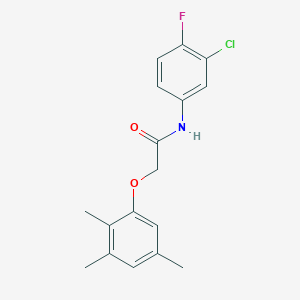
![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]acetamide](/img/structure/B5838584.png)
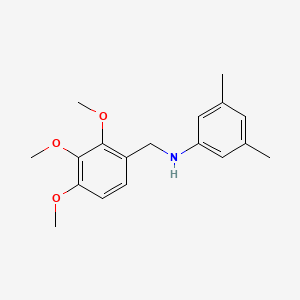
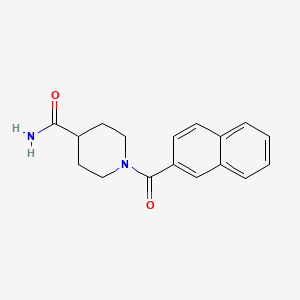
![2-[(3-Chlorobenzyl)sulfanyl]-4-methyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B5838611.png)
![N-cyclohexyl-2-[(4-ethoxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B5838619.png)
![3,4,8-trimethyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one](/img/structure/B5838636.png)
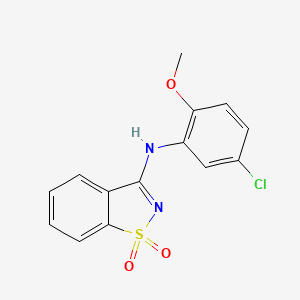
![2-cyano-N'-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B5838639.png)
![methyl 2-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B5838641.png)
